Bis[4-(tert-butyl)phenyl]dichlorosilane
Description
Bis[4-(tert-butyl)phenyl]dichlorosilane is an organosilicon compound with the formula [(4-(t-Bu)C6H4)2SiCl2], where two 4-tert-butylphenyl groups are bonded to a silicon atom alongside two chloride substituents. Such dichlorosilanes are critical intermediates in synthesizing silanediols, silicone polymers, and surface-modifying agents .
Properties
Molecular Formula |
C20H26Cl2Si |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
bis(4-tert-butylphenyl)-dichlorosilane |
InChI |
InChI=1S/C20H26Cl2Si/c1-19(2,3)15-7-11-17(12-8-15)23(21,22)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 |
InChI Key |
MZAZICHJBLGAQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C(C)(C)C)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[4-(tert-butyl)phenyl]dichlorosilane can be synthesized through the reaction of 4-(tert-butyl)phenylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
2C6H4(C(CH3)3)MgBr+SiCl4→(C6H4(C(CH3)3))2SiCl2+2MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(tert-butyl)phenyl]dichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation: The phenyl groups can undergo oxidation under specific conditions to form corresponding quinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the presence of a base to neutralize the generated hydrochloric acid.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with various functional groups replacing the chlorine atoms.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Oxidation: The major products are quinones and other oxidized derivatives of the phenyl groups.
Scientific Research Applications
Bis[4-(tert-butyl)phenyl]dichlorosilane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of organosilicon polymers and materials with unique properties, such as high thermal stability and resistance to oxidation.
Organic Synthesis: The compound serves as a reagent for introducing silicon-containing groups into organic molecules, which can modify their physical and chemical properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and stability.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives that require high-performance materials.
Mechanism of Action
The mechanism by which Bis[4-(tert-butyl)phenyl]dichlorosilane exerts its effects depends on the specific reaction or application. In substitution reactions, the silicon atom acts as an electrophile, attracting nucleophiles to replace the chlorine atoms. In hydrolysis, the silicon-chlorine bonds are cleaved by water, forming silanols. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Substituent Effects on Hydrolytic Stability
Hydrolysis studies reveal that substituents significantly impact reactivity:
- Di(1-naphthyl)dichlorosilane (13) : Undergoes rapid hydrolysis (>99% yield of silanediol in 2 seconds under H2O/THF reflux) due to minimal steric hindrance from naphthyl groups .
- Bis(2,4,6-tri-tert-butylphenoxy)dichlorosilane (14): Exhibits exceptional stability under the same conditions, attributed to the bulky 2,4,6-tri-tert-butylphenoxy groups that hinder water access to the silicon center .
- Di-tert-butoxydichlorosilane (((CH3)3CO)2SiCl2) : Highly unstable, forming condensation products due to the weaker Si–O bond and less effective steric shielding compared to aryl substituents .
Bis[4-(tert-butyl)phenyl]dichlorosilane is expected to display intermediate stability. The 4-tert-butylphenyl groups provide moderate steric protection compared to 2,4,6-tri-tert-butylphenoxy substituents but greater than naphthyl or alkoxy groups.
Thermal and Physical Properties
*Estimated data based on analogs.
Key Research Findings
- Steric vs. Electronic Effects: Bulky substituents (e.g., 2,4,6-tri-tert-butylphenoxy) dominate stability over electronic effects in dichlorosilanes. Even electron-withdrawing groups like Cl are secondary to steric protection .
- Synthetic Utility : Dichlorosilanes with aryl substituents are preferred for generating stable silanediols, whereas alkoxy-substituted analogs are less practical due to side reactions .
- Industrial Relevance: Compounds like TESPT highlight the diversity of organosilane applications, though dichlorosilanes with tert-butylphenyl groups remain niche in research settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
